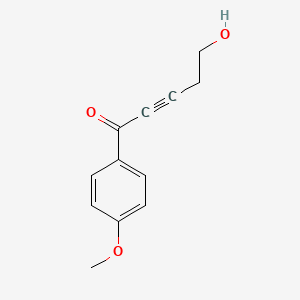
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a pentynone backbone with a hydroxy group and a methoxyphenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetylene with an appropriate aldehyde under basic conditions, followed by oxidation to introduce the hydroxy group. The reaction conditions typically involve the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-Pentyn-1-one, 5-oxo-1-(4-methoxyphenyl)-.
Reduction: Formation of 2-Pentyn-1-ol, 5-hydroxy-1-(4-methoxyphenyl)-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentyn-1-one, 5-hydroxy-1-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a methoxy group.
2-Pentyn-1-one, 5-hydroxy-1-(4-ethoxyphenyl)-: Similar structure but with an ethoxy group instead of a methoxy group.
2-Pentyn-1-one, 5-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Pentyn-1-one, 5-hydroxy-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Propriétés
Numéro CAS |
603126-40-5 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-hydroxy-1-(4-methoxyphenyl)pent-2-yn-1-one |
InChI |
InChI=1S/C12H12O3/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8,13H,3,9H2,1H3 |
Clé InChI |
UOUKTEIBOUUQKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C#CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
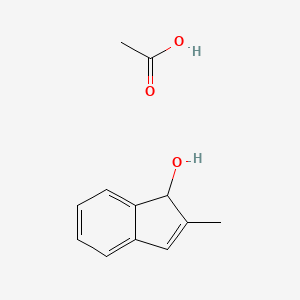

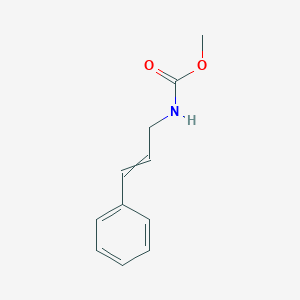
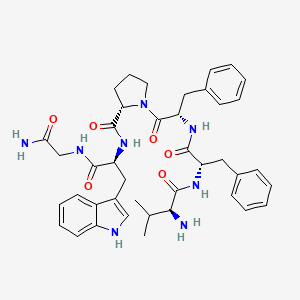
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)

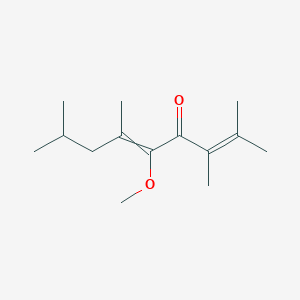

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)

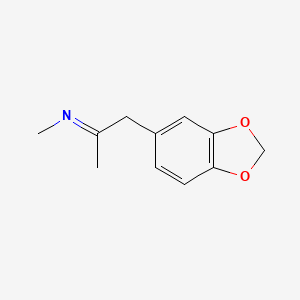
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
